4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione

HIV-1 integrase strand transfer inhibition phthalimide scaffold

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS 153356-72-0), systematically named 4,5-dihydroxy-1H-isoindole-1,3(2H)-dione, is a phthalimide-based heterocyclic scaffold belonging to the diketoacid (DKA)-derived class of HIV-1 integrase (IN) strand transfer (ST) inhibitors. Its structure features a coplanar arrangement of three oxygen atoms (the two hydroxyl groups and one carbonyl oxygen) that chelate the two catalytic divalent metal ions (Mg²⁺) in the IN active site, a mechanism confirmed by co-crystal structures with the prototype foamy virus (PFV) intasome.

Molecular Formula C8H5NO4
Molecular Weight 179.131
CAS No. 153356-72-0
Cat. No. B2675033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione
CAS153356-72-0
Molecular FormulaC8H5NO4
Molecular Weight179.131
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)NC2=O)O)O
InChIInChI=1S/C8H5NO4/c10-4-2-1-3-5(6(4)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13)
InChIKeyDJAFPKRFXCOYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS 153356-72-0) — Scaffold Overview for HIV-1 Integrase Inhibitor Procurement


4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS 153356-72-0), systematically named 4,5-dihydroxy-1H-isoindole-1,3(2H)-dione, is a phthalimide-based heterocyclic scaffold belonging to the diketoacid (DKA)-derived class of HIV-1 integrase (IN) strand transfer (ST) inhibitors [1]. Its structure features a coplanar arrangement of three oxygen atoms (the two hydroxyl groups and one carbonyl oxygen) that chelate the two catalytic divalent metal ions (Mg²⁺) in the IN active site, a mechanism confirmed by co-crystal structures with the prototype foamy virus (PFV) intasome [2]. The scaffold is characterized in the literature as a 'structurally simple' IN inhibitor platform that exhibits good potency and ST selectivity in vitro [3]. Commercial availability is documented at minimum 95% purity (C₈H₅NO₄, MW 179.13 g/mol) through specialty chemical suppliers .

Why Generic Substitution Fails for 4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione Relative to In-Class Analogs


The 4,5-dihydroxyisoindole-1,3-dione scaffold is not interchangeable with its closest in-class structural analog, 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one (the lactam or isoindolin-1-one series), despite their shared catechol-dihydroxy substitution pattern and common application as HIV-1 integrase inhibitor platforms. The defining structural difference—a second carbonyl group at the 3-position converting a lactam to a phthalimide—produces two critical consequences: (1) it fixes three oxygen atoms in a rigid coplanar geometry that enhances metal-chelation capacity, directly translating to quantifiable potency differences of up to 70-fold in strand transfer inhibition [1]; and (2) it fundamentally alters the scaffold's response to identical benzyl ring halogen substitutions, meaning structure–activity relationships (SAR) established for one ring system cannot be extrapolated to the other [2]. Furthermore, the phthalimide scaffold served as the direct evolutionary precursor to tricyclic hydroxy-pyrrolopyridine-trione inhibitors with demonstrated activity against raltegravir-resistant HIV-1 mutants, a design trajectory unavailable to the lactam series [3].

Quantitative Comparative Evidence Guide: 4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione vs. Closest Analogs


Strand Transfer (ST) Inhibitory Potency: 30-Fold Enhancement Over the Isoindolin-1-One (Lactam) Analog for the Unsubstituted Benzyl Derivative

In the foundational head-to-head study comparing the two scaffolds with identical N-benzyl substituents, the phthalimide-based Series B (4,5-dihydroxy-1H-isoindole-1,3(2H)-dione) derivative with an unsubstituted benzyl group exhibited an ~30-fold lower ST IC50 than the corresponding lactam-based Series A (2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one) derivative. For the 3-fluorobenzyl analog, the enhancement reached ~70-fold. This potency gain is directly attributed to the second carbonyl group constraining the oxygen array into a coplanar chelation geometry [1]. The effect is consistent and compound-specific, not merely a general class trend.

HIV-1 integrase strand transfer inhibition phthalimide scaffold

3′-Processing (3′-P) Inhibitory Potency: >4.6-Fold to >35-Fold Enhancement Over Lactam Analog and Divergent 4-F SAR

The phthalimide scaffold does not merely improve ST potency; it also dramatically alters 3′-P inhibitory potency and the overall selectivity profile. For the unsubstituted benzyl analog, the lactam Series A showed no measurable 3′-P inhibition up to 333 μM, while Series B achieved an IC50 of 72 ± 23 μM (>4.6-fold improvement). More strikingly, introduction of a 4-F substituent caused an ~35-fold increase in 3′-P potency in Series B (IC50 = 8 ± 3 μM) relative to Series A (IC50 = 282 ± 41 μM), whereas the same 4-F substitution had negligible effect on ST potency in Series A but caused a loss of ST selectivity in Series B [1]. This compound-specific, substitution-dependent divergence demonstrates that the two scaffolds engage the IN-DNA complex through meaningfully different binding modes.

HIV-1 integrase 3′-processing inhibition differential SAR

Strand Transfer Selectivity Ratio: Series B Maintains High ST Selectivity Across Diverse Halogen Substitution Patterns

For the 3,4-difluoro-substituted analog (8B), the phthalimide scaffold achieves a 3′-P-to-ST selectivity ratio of ~270-fold (3′-P IC50 = 27 ± 1 μM / ST IC50 = 0.1 ± 0.03 μM) [1]. This high ST selectivity—preferential inhibition of the strand transfer reaction over 3′-processing—is a hallmark of clinically validated integrase inhibitors such as raltegravir and is considered critical for minimizing off-target effects. While the lactam Series A achieved up to 800-fold selectivity for its optimal 3,4-dichloro analog (18A: 3′-P IC50 = 89 ± 15 μM, ST IC50 = 0.1 ± 0.02 μM), the phthalimide Series B delivered comparable ST potency (0.12 ± 0.02 μM) from a different structural entry point, providing an independent chemical space for optimization when lactam-based selectivity is constrained by cytotoxicity or resistance considerations [1].

HIV-1 integrase strand transfer selectivity therapeutic index

Co-crystal Structure Availability: X-Ray Diffraction Data at 2.52 Å Resolution Enables Rational, Structure-Based Optimization

A key differentiator for the 4,5-dihydroxy-1H-isoindole-1,3(2H)-dione scaffold is the availability of high-resolution co-crystal structures with the prototype foamy virus (PFV) intasome, a validated structural surrogate for HIV-1 integrase. Two derivatives—XZ-89 (2-(3-chloro-4-fluorobenzyl)-4,5-dihydroxy-1H-isoindole-1,3(2H)-dione, PDB: 4BDY, 2.52 Å) and BF3 (2-(3-chloro-2-fluorobenzyl) analog, PDB: 4BE0, 2.68 Å)—have been co-crystallized, revealing the precise binding mode at the integrase-Mg²⁺-DNA interface [1]. These structures confirm that the three coplanar oxygen atoms chelate the catalytic magnesium ions as designed, and they provide atomic-level information on how the halogen-substituted benzyl group occupies a hydrophobic pocket formed between the viral DNA base and the protein. This structural information has directly guided the evolution of the scaffold into tricyclic hydroxy-pyrrolopyridine-trione inhibitors [2].

X-ray crystallography integrase-DNA complex structure-based drug design

Reduced Enantiomeric Sensitivity vs. Lactam Scaffold: The Phthalimide Core Tolerates Chiral Modifications With Smaller Potency Penalties

In a systematic enantiomeric study, the introduction of an α-chiral center into the N-benzylamide substituent was uniformly deleterious to binding for both scaffolds. However, the magnitude of the enantiomeric potency penalty was scaffold-dependent. For the 1-indanyl and 1-methyl-tetrahydronaphthyl derivatives, the lactam Series 4 showed an ~15-fold greater ST inhibitory potency for the (S)-enantiomer relative to the (R)-enantiomer, whereas the phthalimide Series 5 (isoindoline-1,3-dione) showed only an ~7- to 8-fold difference [1]. The reduction in enantiomeric penalty—from ~15-fold to ~7.5-fold (approximately half)—was attributed to the second carbonyl group reducing unfavorable binding interactions of the (R)-enantiomer rather than improving (S)-enantiomer binding [1].

enantiomeric potency chiral SAR lead optimization

Best Research and Industrial Application Scenarios for 4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS 153356-72-0)


HIV-1 Integrase Inhibitor Lead Optimization: Building on a Validated, Co-crystallized Phthalimide Core

This compound is the optimal starting scaffold for medicinal chemistry programs targeting HIV-1 integrase strand transfer inhibition when structure-based drug design is a priority. The availability of co-crystal structures (PDB: 4BDY at 2.52 Å and PDB: 4BE0 at 2.68 Å) showing the precise binding mode of N-benzyl-substituted derivatives at the integrase-Mg²⁺-DNA interface enables rational modification of the N-substituent to optimize hydrophobic pocket interactions [1]. The scaffold's demonstrated ability to achieve ST IC50 values as low as 0.1 μM with ~270-fold ST selectivity (for the 3,4-difluorobenzyl analog 8B) provides a validated potency baseline from which further optimization can proceed [2].

Scaffold-Hopping Starting Point for Resistance-Overcoming Antiviral Agents

The phthalimide scaffold served as the direct precursor to tricyclic hydroxy-pyrrolopyridine-trione inhibitors, which demonstrated retained potency against the three major raltegravir-resistance mutations (G140S/Q148H, Y143R, and N155H). A representative tricyclic inhibitor was approximately 200-fold less affected than raltegravir against G140S/Q148H and 20-fold less affected against Y143R in antiviral assays [1]. Procuring the phthalimide core scaffold therefore provides access to an evolutionary pathway toward resistance-overcoming chemotypes that is not available through the isoindolin-1-one (lactam) scaffold. The established synthetic route—condensation of substituted amines with 3,4-dimethoxyphthalic anhydride followed by BBr₃ demethylation—is well-precedented and scalable [2].

Chemical Biology Probe Development: Selective Integrase Strand Transfer Inhibition in Cellular Contexts

The scaffold's well-characterized selectivity for strand transfer over 3′-processing reactions, combined with its metal-dependent mechanism of action (Mg²⁺ chelation), makes it suitable for developing chemical probes to dissect integrase function in cellular assays. The scaffold has been used in antiviral efficacy assays employing HIV-1-based viral vectors, with sub-micromolar EC50 values observed for optimized derivatives (e.g., 3-Cl-benzyl analog 5B: EC50 = 4.20 μM; 3-Br-benzyl analog 6B: EC50 = 3.78 μM) [1]. However, users should note that cytotoxicity arising from the embedded catechol functionality limits the therapeutic index (CC50/EC50 ratios typically <10), and this limitation has motivated the evolution to catechol-free tricyclic variants [2].

Structure–Activity Relationship Studies of Halogen Effects on Integrase Inhibition

The scaffold has been systematically characterized for halogen substituent effects on the N-benzyl ring across mono-, di-, and tri-halogenated variants (29 compounds across both scaffold series). Key findings include: dihalo-substituted analogs are generally more potent than monohalo-substituted compounds; a 3-chloro substituent is particularly important for potency in both scaffolds; and further addition of halogens beyond disubstitution is not beneficial [1]. This comprehensive SAR baseline makes the scaffold an informed choice for programs that plan to further explore halogen or bioisostere substitutions at the benzyl position, as the existing data reduce the number of negative analogs that need to be synthesized [1].

Quote Request

Request a Quote for 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.